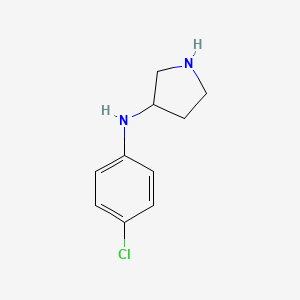

N-(4-chlorophenyl)pyrrolidin-3-amine

Übersicht

Beschreibung

N-(4-chlorophenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C10H13ClN2 This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and an amine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine typically involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the formation of the desired amine product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of alternative reducing agents or catalysts may be explored to optimize the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of imine or nitrile derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

N-(4-chlorophenyl)pyrrolidin-3-amine has a molecular formula of and a molecular weight of 196.66 g/mol. It is characterized by its amine functional group, which allows it to participate in various chemical reactions.

Types of Reactions

- Oxidation : The compound can be oxidized to form N-oxides or other derivatives.

- Reduction : Reduction reactions can modify the amine group or the aromatic ring.

- Substitution : It can engage in nucleophilic substitution reactions at the chloro-substituted aromatic ring.

Common Reagents

- Oxidizing Agents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

- Reducing Agents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

- Nucleophiles for Substitution : Amines, thiols, alkoxides

Scientific Research Applications

The applications of this compound span several domains:

Chemistry

- Building Block : Used as a precursor in the synthesis of more complex organic molecules.

- Ligand in Coordination Chemistry : Acts as a ligand in metal coordination complexes.

Biological Research

- Antimicrobial Properties : Studies indicate potential activity against various microbial strains.

- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.

Pharmaceutical Applications

- Drug Development : Explored as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases, including cancer and infections.

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Acts as a versatile building block |

| Biology | Antimicrobial and anticancer studies | Shows promise against specific microbial strains |

| Medicine | Drug development | Potential as an active pharmaceutical ingredient |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against common pathogens. The compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of specific pathways that led to cell cycle arrest and programmed cell death.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neuronal voltage-sensitive sodium channels, influencing neuronal activity and potentially exhibiting anticonvulsant properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A parent compound with a similar five-membered ring structure.

Pyrrolizines: Compounds with fused pyrrolidine rings.

Pyrrolidine-2-one: A derivative with a carbonyl group at the 2-position.

Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the 2 and 5 positions.

Uniqueness

N-(4-chlorophenyl)pyrrolidin-3-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development .

Biologische Aktivität

N-(4-chlorophenyl)pyrrolidin-3-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H13ClN2, featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and an amine group at the 3-position. This unique structure contributes to its biological activity, particularly in neurological contexts and antimicrobial properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders. This modulation can affect neuronal excitability and neurotransmission .

- Antimicrobial Activity : In vitro studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal properties. This compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. Results indicated that compounds with halogen substitutions demonstrated enhanced antibacterial properties against strains like E. coli and S. aureus .

- Neurological Applications : Research has explored the compound's role in modulating receptor activity linked to neurological disorders. Its ability to influence neuronal voltage-sensitive sodium channels suggests potential anticonvulsant effects, warranting further investigation into its therapeutic applications in epilepsy and other neurological conditions .

- Anticancer Potential : Preliminary investigations have suggested that this compound may possess anticancer properties, although more extensive studies are required to elucidate its mechanisms and efficacy against specific cancer types .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFRLEXMICVMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.